Cas no 54942-64-2 (5-Hydroxy-2-methoxyphenethanolamine)

5-Hydroxy-2-methoxyphenethanolamine is a phenolic ethanolamine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a hydroxyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring, attached to an ethanolamine side chain. This configuration may contribute to its reactivity and binding affinity in biological systems. The compound is of interest for its potential role as an intermediate in the synthesis of bioactive molecules or as a reference standard in analytical studies. Its well-defined chemical properties make it suitable for controlled experimental use, particularly in investigations involving neurotransmitter analogs or adrenergic receptor studies.
5-Hydroxy-2-methoxyphenethanolamine structure
54942-64-2 structure
Product name:5-Hydroxy-2-methoxyphenethanolamine
CAS No:54942-64-2
MF:C9H13NO3
Molecular Weight:183.204422712326
CID:380180

5-Hydroxy-2-methoxyphenethanolamine 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, a-(aminomethyl)-5-hydroxy-2-methoxy-
    • 5-Hydroxy-2-methoxyphenethanolamine
    • ST 1062
    • Benzenemethanol, α-(aminomethyl)-5-hydroxy-2-methoxy-
    • 3-(2-amino-1-hydroxyethyl)-4-methoxyphenolQ: What is 3-(2-amino-1-hydroxyethyl)-4-methoxyphenol Q: What is the CAS Number of 3-(2-amino-1-hydroxyethyl)-4-methoxyphenol
    • インチ: 1S/C9H13NO3/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3
    • InChIKey: JAXVBWDSZNVFNU-UHFFFAOYSA-N
    • SMILES: C(C1C=C(O)C=CC=1OC)(O)CN

5-Hydroxy-2-methoxyphenethanolamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H594250-25mg
5-Hydroxy-2-methoxyphenethanolamine
54942-64-2
25mg
$155.00 2023-05-18
TRC
H594250-500mg
5-Hydroxy-2-methoxyphenethanolamine
54942-64-2
500mg
$ 1800.00 2023-09-07
TRC
H594250-100mg
5-Hydroxy-2-methoxyphenethanolamine
54942-64-2
100mg
$563.00 2023-05-18
TRC
H594250-250mg
5-Hydroxy-2-methoxyphenethanolamine
54942-64-2
250mg
$1194.00 2023-05-18

5-Hydroxy-2-methoxyphenethanolamine 関連文献

5-Hydroxy-2-methoxyphenethanolamineに関する追加情報

5-Hydroxy-2-methoxyphenethanolamine (CAS No. 54942-64-2): A Comprehensive Overview

5-Hydroxy-2-methoxyphenethanolamine, identified by its Chemical Abstracts Service (CAS) number 54942-64-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenolic hydroxyl group and an aromatic methoxy substituent, has garnered attention due to its potential biological activities and its role in the synthesis of various pharmacologically relevant derivatives. The structural features of 5-Hydroxy-2-methoxyphenethanolamine make it a versatile intermediate in drug development, particularly in the exploration of novel therapeutic agents targeting neurological and cardiovascular disorders.

The chemical structure of 5-Hydroxy-2-methoxyphenethanolamine consists of a benzene ring substituted with a hydroxyl group at the 5-position and a methoxy group at the 2-position, with an ethanolamine moiety attached. This configuration imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both hydroxyl and methoxy groups enhances its reactivity, making it a valuable precursor in organic synthesis and medicinal chemistry.

In recent years, 5-Hydroxy-2-methoxyphenethanolamine has been studied for its potential role in modulating neurotransmitter systems. Research indicates that derivatives of this compound may exhibit effects on monoamine oxidase (MAO) inhibition, which is relevant to the treatment of depression and other mood disorders. The phenolic hydroxyl group provides a site for hydrogen bonding interactions with enzyme active sites, while the methoxy group influences electronic distribution, potentially enhancing binding affinity.

Moreover, studies have explored the pharmacokinetic properties of 5-Hydroxy-2-methoxyphenethanolamine and its derivatives. The ethanolamine side chain contributes to solubility and metabolic stability, making it an attractive scaffold for drug candidates requiring oral administration. Preclinical studies have demonstrated that certain analogs of this compound show promise in improving blood flow regulation and reducing oxidative stress, which are critical factors in cardiovascular health.

The synthesis of 5-Hydroxy-2-methoxyphenethanolamine involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards.

Recent advancements in computational chemistry have further illuminated the potential applications of 5-Hydroxy-2-methoxyphenethanolamine. Molecular docking simulations have identified specific binding pockets on target proteins where this compound can interact effectively. These insights have guided the design of novel derivatives with improved pharmacological profiles, including enhanced selectivity and reduced side effects.

The role of 5-Hydroxy-2-methoxyphenethanolamine in drug development extends beyond its direct therapeutic applications. It serves as a key intermediate in the synthesis of more complex molecules designed to address multifaceted pathological conditions. For instance, researchers have explored its use in creating hybrid compounds that combine properties of both central nervous system (CNS) active agents and peripheral modulators.

Ethical considerations are paramount in the research and development of pharmaceutical compounds like 5-Hydroxy-2-methoxyphenethanolamine. Rigorous testing protocols are implemented to ensure safety and efficacy before moving from preclinical to clinical phases. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress by leveraging shared resources and expertise.

The future prospects for 5-Hydroxy-2-methoxyphenethanolamine are promising, with ongoing research focusing on expanding its therapeutic applications. Innovations in synthetic biology may enable more sustainable production methods, reducing reliance on traditional petrochemical sources. Additionally, interdisciplinary approaches combining chemistry with bioinformatics are expected to yield new insights into the molecular mechanisms governed by this compound.

In conclusion,5-Hydroxy-2-methoxyphenethanolamine (CAS No. 54942-64-2) represents a significant compound in modern pharmaceutical research. Its unique structural features and biological potential make it a valuable asset in developing novel treatments for neurological and cardiovascular diseases. As scientific understanding continues to evolve,the applications of this molecule are likely to expand,driving innovation across multiple disciplines within the life sciences sector.

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